molecular formula C30H33F3N4O4 B10764664 DDR1-IN-1 (hydrate)

DDR1-IN-1 (hydrate)

Cat. No.: B10764664
M. Wt: 570.6 g/mol
InChI Key: QSSRNPHRICJNHF-UHFFFAOYSA-N
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Description

DDR1-IN-1 (hydrate) is a selective inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by matrix collagens. DDR1 plays a crucial role in cell proliferation, differentiation, adhesion, migration, and invasion. DDR1-IN-1 binds to DDR1 and inhibits its autophosphorylation with an IC50 value of 105 nanomolar and an EC50 value of 87 nanomolar . This compound demonstrates weaker inhibition for DDR2 and has a good selectivity profile against a panel of 451 kinases .

Preparation Methods

The synthesis of DDR1-IN-1 involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

DDR1-IN-1 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

DDR1-IN-1 has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

DDR1-IN-1 is unique in its high selectivity for DDR1 compared to DDR2 and other kinases. Similar compounds include:

These compounds differ in their selectivity profiles, chemical structures, and specific applications in scientific research and medicine.

Properties

Molecular Formula

C30H33F3N4O4

Molecular Weight

570.6 g/mol

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;hydrate

InChI

InChI=1S/C30H31F3N4O3.H2O/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);1H2

InChI Key

QSSRNPHRICJNHF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.O

Origin of Product

United States

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